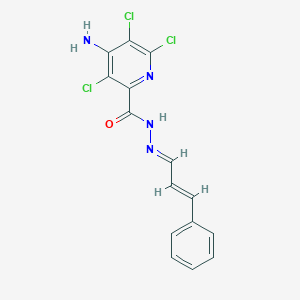![molecular formula C19H32N6O2 B5514271 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are of interest due to their diverse biological activities. The synthesis and pharmacological evaluation of these compounds have led to insights into their potential applications in medicine, specifically in the treatment of conditions such as hypertension and epilepsy, as well as their action on serotonin receptors.
Synthesis Analysis
The synthesis involves the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position, tailored to enhance their biological activity (Caroon et al., 1981). The synthetic routes are designed to introduce specific functional groups that modulate the compounds' interactions with biological targets.
Molecular Structure Analysis
The molecular structure features a spiro configuration that incorporates both a diaza and an oxa ring. This unique structure contributes to the compound's biological activity and is a focal point for structure-activity relationship studies. The configuration of the spiro center and the substituents attached to it significantly influence the compound's pharmacological profile.
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their interaction with various biological targets. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have shown to possess antihypertensive, anticonvulsant, and serotonin receptor modulating activities, indicating a broad spectrum of chemical interactions within biological systems (Obniska et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and stability, of these compounds are crucial for their pharmacological application. While specific data on "3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" are not detailed, similar compounds in this class exhibit characteristics that favor biological availability and interaction.
Chemical Properties Analysis
The chemical properties, including the compounds' affinity for various receptors and their inhibitory or agonistic effects, are central to understanding their potential therapeutic uses. For example, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective serotonin receptor modulators, showcasing the importance of chemical structure in determining biological activity (Smith et al., 1995).
Scientific Research Applications
Synthetic Approaches and Structural Derivatives Research has focused on the synthesis and pharmacological evaluation of derivatives related to this compound, highlighting their potential as therapeutic agents. For instance, the synthesis of spiropiperidines has demonstrated potent and selective non-peptide tachykinin NK2 receptor antagonistic properties, providing insights into their application in medical research for treating related disorders (Smith et al., 1995). Similarly, studies have synthesized and evaluated new derivatives for their affinity toward various receptors, suggesting their potential in developing new therapeutic agents (Czopek et al., 2016).
Pharmacological and Biological Activities These compounds have been explored for their antihypertensive, anticonvulsant, and receptor affinity properties. Research has shown that certain derivatives exhibit antihypertensive activity in animal models, suggesting their potential use in treating hypertension (Caroon et al., 1981). Moreover, anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been evaluated, indicating some compounds' effectiveness in the maximal electroshock (MES) test (Obniska et al., 2006).
Chemical Stability and Reactivity The chemical stability and reactivity of related structures have been studied, providing valuable information for further chemical synthesis and modification. For example, the study of the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles upon exposure to water and HCl has contributed to understanding the chemical behavior of these compounds under different conditions (Kayukova et al., 2018).
Antimicrobial and Antifungal Activities Several studies have synthesized new derivatives and evaluated their antimicrobial and antifungal activities, highlighting the potential of these compounds in addressing infectious diseases. For instance, the design, synthesis, and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents revealed promising results against various fungal strains, underscoring their potential as antifungal agents (Ji et al., 2021).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O2/c1-2-22-9-11-23(12-10-22)13-14-25-16-19(27-18(25)26)3-7-24(8-4-19)15-17-20-5-6-21-17/h5-6H,2-4,7-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSVSYUBLNDNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2CC3(CCN(CC3)CC4=NC=CN4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)
![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)



![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)